N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine
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Overview
Description
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-2-one scaffold is a versatile structure that can be modified to enhance its biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine typically involves the condensation of 7-methoxy-4-methylcoumarin with norleucine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4-methylcoumarin derivatives.
Reduction: Formation of 7-methoxy-4-methyl-2-hydroxychroman derivatives.
Substitution: Formation of 7-halogenated-4-methylcoumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 7-methoxy-4-methylcoumarin
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine stands out due to its unique combination of the chromen-2-one scaffold with the norleucine moiety. This structural modification enhances its biological activity and specificity compared to other similar compounds. The presence of the norleucine group also improves its solubility and bioavailability, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-5-6-16(19(23)24)21-18(22)10-9-15-12(2)14-8-7-13(26-3)11-17(14)27-20(15)25/h7-8,11,16H,4-6,9-10H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
YOLYINFGKPLKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C |
Origin of Product |
United States |
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